REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:13]=[C:14](C3CC3)[C:15]3OC4(CC4)[CH2:18][C:17]([CH3:24])([CH3:23])[C:16]=3[CH:25]=2)=[CH:6][C:5]=1[F:29].[CH2:31]([O:33][C:34](=[O:44])[CH2:35]C1C=CC(I)=CC=1F)[CH3:32].C([N:47]([CH2:50][CH3:51])[CH2:48][CH3:49])C.[O:52]1[CH2:56][CH2:55][CH2:54][CH2:53]1>CCCCCC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)(=O)C>[CH2:31]([O:33][C:34](=[O:44])[CH2:35][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][C:12]2[CH:25]=[C:16]3[C:15](=[CH:14][CH:13]=2)[N:47]([CH:48]2[CH2:53][CH2:49]2)[CH2:50][CH2:18][C:17]3([CH3:23])[CH3:24])=[CH:6][C:5]=1[F:29])[CH3:32].[CH2:31]([O:33][C:34](=[O:44])[C:53]1[CH:51]=[CH:50][C:56]([OH:52])=[CH:55][C:54]=1[F:29])[CH3:32] |^1:67,86|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C#CC=1C=C(C2=C(C(CC3(CC3)O2)(C)C)C1)C1CC1)F)=O
|
Name
|
Intermediate 53
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C#CC=1C=C(C2=C(C(CC3(CC3)O2)(C)C)C1)C1CC1)F)=O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)I)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)I)F)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
copper(I)iodide
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)C#CC=1C=C2C(CCN(C2=CC1)C1CC1)(C)C)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)O)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |